molecular formula C8H7FO2 B1363517 1-(2-Fluoro-6-hydroxyphenyl)ethanone CAS No. 93339-98-1

1-(2-Fluoro-6-hydroxyphenyl)ethanone

Cat. No. B1363517
Key on ui cas rn: 93339-98-1
M. Wt: 154.14 g/mol
InChI Key: PSNPXFMLAVLPPP-UHFFFAOYSA-N
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Patent
US05399584

Procedure details

4 is prepared from 2-fluoro-6-hydroxyacetophenone (see Example 6) and benzoyl chloride by the procedure of Example 1. The material is purified by flash chromatography (eluting with 25% ethyl acetate in hexane), yielding 4 with a melting point of 144°-145° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[C:9]([F:10])=[CH:8][CH:7]=[CH:6][C:5]=1[OH:11])=[O:3].[C:12](Cl)(=O)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>>[C:13]1([C:12]2[O:11][C:5]3[CH:6]=[CH:7][CH:8]=[C:9]([F:10])[C:4]=3[C:2](=[O:3])[CH:1]=2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C1=C(C=CC=C1F)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The material is purified by flash chromatography (eluting with 25% ethyl acetate in hexane)
CUSTOM
Type
CUSTOM
Details
yielding 4 with a melting point of 144°-145° C.

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C=1OC2=C(C(C1)=O)C(=CC=C2)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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